molecular formula C11H20N4O B2985519 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101196-62-5

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2985519
CAS No.: 2101196-62-5
M. Wt: 224.308
InChI Key: BINHTHZYDASYCC-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method includes the cyclization of 1,3-diketones with hydrazines, followed by subsequent functionalization to introduce the amino and carboxamide groups . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-amino-N,N-diethyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-13-15(10)8(3)4/h7-8H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINHTHZYDASYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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